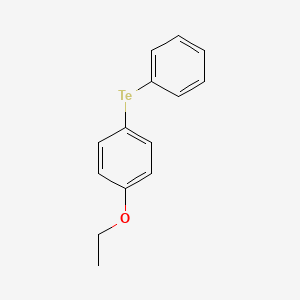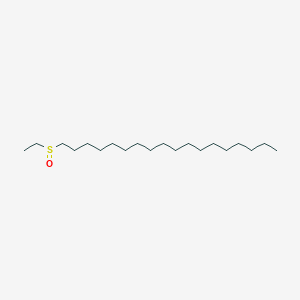
1-Ethylsulfinyloctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylsulfinyloctadecane is an organic compound characterized by a long carbon chain with an ethylsulfinyl functional group. This compound is part of the sulfoxide family, which is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylsulfinyloctadecane can be synthesized through the oxidation of 1-ethylthiooctadecane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylsulfinyloctadecane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: 1-Ethylsulfonyl-octadecane.
Reduction: 1-Ethylthiooctadecane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethylsulfinyloctadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethylsulfinyloctadecane involves its interaction with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar sites on proteins and enzymes, potentially altering their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methylsulfinyloctadecane: Similar structure but with a methyl group instead of an ethyl group.
1-Propylsulfinyloctadecane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethylsulfinyloctadecane is unique due to its specific chain length and the presence of the ethylsulfinyl group. This combination of features can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
41947-83-5 |
|---|---|
Formule moléculaire |
C20H42OS |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1-ethylsulfinyloctadecane |
InChI |
InChI=1S/C20H42OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(21)4-2/h3-20H2,1-2H3 |
Clé InChI |
SFGBNHXCUKJPJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCS(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
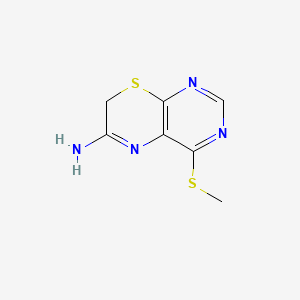
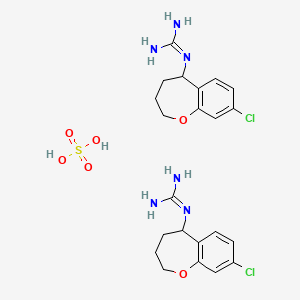
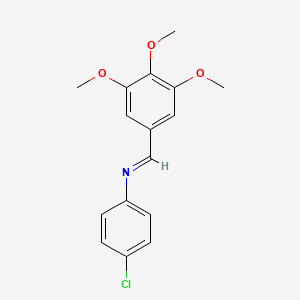
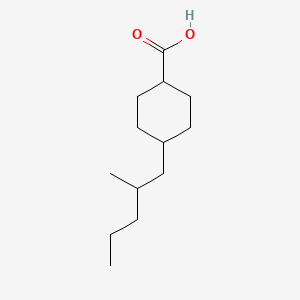
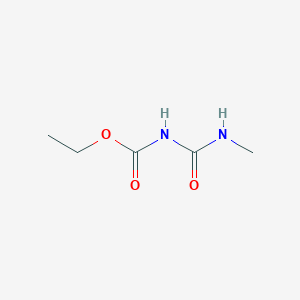
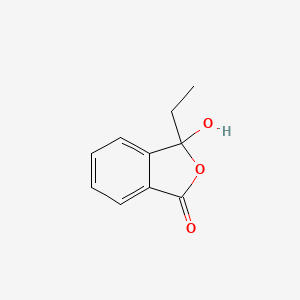


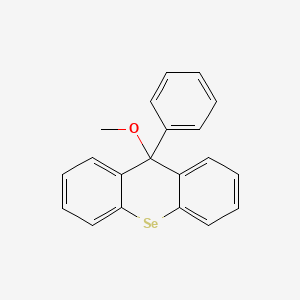
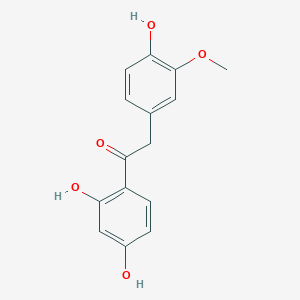

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
